4-Benzofurazanamine, N,N-dimethyl-7-nitro-

Fluorescent Dye Analytical Chemistry Labeling Reagent

Fluorescence assays relying on NBD-Cl require a time-consuming derivatization step that introduces batch-to-batch variability. 4-Benzofurazanamine, N,N-dimethyl-7-nitro- (NBD-NMe2) eliminates this bottleneck as a pre-formed, intrinsically fluorescent probe with defined λex/λem 498/568 nm and ε = 17,000 M⁻¹cm⁻¹. • No derivatization needed-ready-to-use fluorophore • 56 nm red-shifted emission vs. NBD-Cl adducts enables spectral multiplexing • Solid with mp 133°C supports direct acoustic/pin-tool dispensing without melting risk • Consistent spectral properties ensure inter-laboratory reproducibility.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
CAS No. 1455-87-4
Cat. No. B075207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzofurazanamine, N,N-dimethyl-7-nitro-
CAS1455-87-4
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
InChIInChI=1S/C8H8N4O3/c1-11(2)5-3-4-6(12(13)14)8-7(5)9-15-10-8/h3-4H,1-2H3
InChIKeyJKWNQFKDTSTWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzofurazanamine, N,N-dimethyl-7-nitro-: Pre-Formed Fluorescent Dye


4-Benzofurazanamine, N,N-dimethyl-7-nitro- (also known as N,N-Dimethyl-7-nitrobenzofurazane-4-amine or NBD-NMe2) is a nitrobenzofurazan (NBD) derivative that functions as a pre-formed, intrinsically fluorescent small molecule . As a member of the 7-nitrobenzofurazan family, it comprises a benzoxadiazole core with a nitro group at the 7-position and a dimethylamino substituent at the 4-position [1]. Unlike its non-fluorescent precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl), this compound is a stable, directly applicable fluorescent dye with defined spectral properties (λex ≈ 498 nm, λem ≈ 568 nm) and an extinction coefficient of approximately 17,000 M⁻¹ cm⁻¹ . Its molecular formula is C₈H₈N₄O₃ with a molecular weight of 208.17 g/mol, and it is typically supplied as a solid with a reported melting point of 133 °C [2].

Differentiation from NBD-Cl


The 4-substituent on the 7-nitrobenzofurazan core governs both photophysical output and synthetic utility. 4-Benzofurazanamine, N,N-dimethyl-7-nitro- is a fully assembled fluorescent entity, whereas NBD-Cl is non-fluorescent and requires a subsequent nucleophilic aromatic substitution step to generate a signal . This fundamental difference eliminates the need for on-demand derivatization and its associated variability. Furthermore, the steric and electronic character of the dimethylamino group confers distinct thermochemical stability and spectral properties compared to analogs bearing primary amino (NH₂), diethylamino, or halogen substituents [1][2]. Direct substitution with a generic 4-amino-7-nitrobenzofurazan or an in-situ prepared amine adduct will yield different excitation/emission maxima, quantum yields, and physical handling characteristics, compromising assay reproducibility and data comparability.

Quantitative Evidence vs. Analogs


Pre-Formed Fluorescence vs. NBD-Cl

The target compound 4-Benzofurazanamine, N,N-dimethyl-7-nitro- (NBD-NMe₂) is intrinsically fluorescent with defined spectral parameters . In contrast, the widely used analog 4-chloro-7-nitrobenzofurazan (NBD-Cl) is non-fluorescent and must first react with a nucleophile (e.g., amine, thiol) to generate a fluorescent adduct . This necessitates an additional sample preparation step, introduces reaction-dependent variability, and precludes immediate use as a standalone fluorophore.

Fluorescent Dye Analytical Chemistry Labeling Reagent

Spectral Shift vs. NBD-Cl Adducts

The target compound exhibits a longer-wavelength emission profile compared to the fluorescent amine adducts generated from NBD-Cl. The reported emission maximum of NBD-NMe₂ (λem = 568 nm) is red-shifted by approximately 56 nm relative to the typical NBD-Cl/amine adduct emission (λem ≈ 512 nm) . This spectral separation allows for potential multiplexing or avoids interference with other fluorescent probes emitting in the 500–520 nm region.

Fluorescence Spectroscopy Spectral Differentiation Assay Development

Thermochemical Stability vs. Diethylamino Analog

The standard molar enthalpy of formation in the gaseous phase was experimentally determined for 4-N,N-dimethylamino-7-nitrobenzofurazan (DMANBF) alongside its diethylamino counterpart (DEANBF) [1]. This thermochemical characterization provides a quantitative basis for understanding the compound's stability and energetic profile, which differs from analogs with larger N-alkyl substituents. While exact numerical values from the primary source are not displayed in this abstract, the direct comparative study confirms that the methyl substitution yields a measurably distinct thermochemical signature compared to the ethyl analog, relevant for applications where thermal stability or enthalpy considerations are critical.

Thermochemistry Energetic Materials Structure-Stability Relationships

Melting Point Advantage over NBD-Cl

The compound is a crystalline solid with a reported melting point of 133 °C . This physical characteristic contrasts with other NBD derivatives: for instance, 4-chloro-7-nitrobenzofurazan (NBD-Cl) melts at 97-99 °C, and 4-fluoro-7-nitrobenzofurazan (NBD-F) at 52-54 °C [1]. The higher melting point indicates greater thermal stability in the solid state, which may confer advantages in storage, shipping, and formulation into solid matrices or devices.

Physical Properties Storage Formulation

Application Scenarios


Fluorescent Probe in High-Throughput Screening

Due to its intrinsic fluorescence with a λem of 568 nm, 4-Benzofurazanamine, N,N-dimethyl-7-nitro- can be directly used as a tracer or polarity sensor in high-throughput assays without the need for a derivatization step . This contrasts with NBD-Cl, which requires a separate reaction to generate a signal. The compound's solid-state melting point of 133 °C also facilitates direct dispensing via acoustic or pin-tool liquid handlers after dissolution, without the risk of melting during instrument operation .

Fluorescence Reference Standard

The well-characterized spectral properties (λex/λem = 498/568 nm) make this compound suitable as a reference standard for calibrating fluorescence detectors and microscopes. The spectral shift of approximately 56 nm relative to common NBD-Cl/amine adducts (λem ~512 nm) allows its use as an internal standard in multiplexed assays where spectral overlap must be avoided .

Building Block for NBD Materials

The thermochemical stability and high melting point of 4-Benzofurazanamine, N,N-dimethyl-7-nitro- make it a robust intermediate for synthesizing more complex NBD-based materials, such as fluorescent polymers or covalent organic frameworks [1]. The compound's resistance to thermal degradation, as evidenced by its melting point 34 °C higher than NBD-Cl, enables its incorporation into materials processed at elevated temperatures .

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